molecular formula C40H42N6O2S2 B10932055 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

Cat. No.: B10932055
M. Wt: 702.9 g/mol
InChI Key: FDGVNQICBOAKES-UHFFFAOYSA-N
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Description

2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the thienyl and piperazino groups through a series of coupling reactions. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The amide and piperazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted amides or piperazines.

Scientific Research Applications

2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinolinecarboxamide structure allows it to bind to enzymes or receptors, modulating their activity. The thienyl and piperazino groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE: Lacks the piperazino group, resulting in different biological activity.

    N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE: Lacks the thienyl group, affecting its chemical properties.

Uniqueness

2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C40H42N6O2S2

Molecular Weight

702.9 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-[3-[4-[3-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C40H42N6O2S2/c1-27-13-15-37(49-27)35-25-31(29-9-3-5-11-33(29)43-35)39(47)41-17-7-19-45-21-23-46(24-22-45)20-8-18-42-40(48)32-26-36(38-16-14-28(2)50-38)44-34-12-6-4-10-30(32)34/h3-6,9-16,25-26H,7-8,17-24H2,1-2H3,(H,41,47)(H,42,48)

InChI Key

FDGVNQICBOAKES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C

Origin of Product

United States

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